molecular formula C14H15NO4S2 B2941293 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351621-75-4

4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2941293
CAS No.: 1351621-75-4
M. Wt: 325.4
InChI Key: DOSXFPVLKUFDSN-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-acetyl substituent on the aromatic ring and a hydroxyethyl-thiophene moiety attached via the sulfonamide nitrogen.

Properties

IUPAC Name

4-acetyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-10(16)11-4-6-12(7-5-11)21(18,19)15-9-13(17)14-3-2-8-20-14/h2-8,13,15,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXFPVLKUFDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-acetylbenzenesulfonyl chloride with 2-hydroxy-2-(thiophen-2-yl)ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent choice are critical to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry techniques can be employed to streamline the process and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The acetyl group in the target compound contrasts with ethoxy (electron-donating) and methyl (weakly donating) groups in analogs, which may influence solubility and binding interactions .
  • Heterocyclic Diversity : Analog incorporates a triazole ring, enhancing π-π stacking interactions, whereas the target compound relies on thiophene’s aromaticity for electronic stabilization.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves water solubility compared to ethoxy or methyl analogs , though the acetyl group may reduce it slightly due to hydrophobic effects.
  • Stability : Thiophene-containing sulfonamides (e.g., ) are generally stable under physiological conditions, but the acetyl group may confer susceptibility to hydrolysis under acidic or basic conditions.

Biological Activity

4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can be represented as follows:

C13H15NO3S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3\text{S}
  • Inhibition of Lipoxygenases : The compound has shown significant inhibition against lipoxygenase enzymes, particularly the platelet-type 12-lipoxygenase (12-LOX). This enzyme is crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. In vitro studies have demonstrated that compounds similar to 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit nanomolar potency against 12-LOX, indicating strong anti-inflammatory potential .
  • Antiviral Activity : Recent studies suggest that derivatives of this compound may possess antiviral properties. For instance, related thiazolidinone derivatives have been reported to inhibit viral replication effectively, particularly against human cytomegalovirus and hepatitis C virus .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide and its analogs:

Activity IC50 (µM) Notes
12-LOX Inhibition<0.35High selectivity over cyclooxygenases
Antiviral Activity31.9 - 32.2Effective against HCV NS5B RNA polymerase
Antimicrobial PropertiesVariableFurther studies needed to quantify efficacy

Case Studies

  • Inflammation Models : In a study examining the effects of lipoxygenase inhibitors in inflammatory models, compounds similar to 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide significantly reduced markers of inflammation in animal models. These findings support the potential use of this compound in treating inflammatory diseases such as arthritis .
  • Antiviral Efficacy : A recent investigation into the antiviral efficacy of thiazolidinone derivatives revealed that certain modifications to the core structure enhanced activity against viral targets. Compounds exhibiting structural similarities to 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide showed promising results in vitro against various viruses, warranting further exploration .

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